molecular formula C5H11BrO2 B12804510 3-Bromo-2-methylbutane-2-peroxol CAS No. 18649-69-9

3-Bromo-2-methylbutane-2-peroxol

Cat. No.: B12804510
CAS No.: 18649-69-9
M. Wt: 183.04 g/mol
InChI Key: RLEKAEJZYVEBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylbutane-2-peroxol is a brominated organic compound characterized by a peroxide (-O-O-) functional group at the 2-position of a 2-methylbutane backbone, with a bromine substituent at the 3-position. This structural combination confers unique reactivity due to the peroxide group’s inherent instability and the electron-withdrawing effects of bromine. While direct data on this compound is scarce in public databases (e.g., ECHA, eChemPortal) , its properties can be inferred from analogs. Peroxides are typically employed as radical initiators in polymerization or oxidation reactions, but brominated variants may also serve as intermediates in organic synthesis or flame retardants.

Properties

CAS No.

18649-69-9

Molecular Formula

C5H11BrO2

Molecular Weight

183.04 g/mol

IUPAC Name

3-bromo-2-hydroperoxy-2-methylbutane

InChI

InChI=1S/C5H11BrO2/c1-4(6)5(2,3)8-7/h4,7H,1-3H3

InChI Key

RLEKAEJZYVEBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OO)Br

Origin of Product

United States

Preparation Methods

The synthesis of NSC 259703 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the core structure involves a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods for NSC 259703 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve automated processes and continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

NSC 259703 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

NSC 259703 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: In biological research, NSC 259703 is used to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: NSC 259703 is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of NSC 259703 involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, inhibiting their activity and thereby affecting the associated biological pathways. This inhibition can lead to various cellular effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include brominated alcohols, esters, and acids. Key distinctions arise from functional groups and substitution patterns:

Compound Name Molecular Formula Functional Group Key Properties Applications Stability Concerns
3-Bromo-2-methylbutane-2-peroxol C₅H₁₀BrO₂ Peroxide High reactivity, radical generation Polymerization initiators Thermally unstable; explosive risk
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O Alcohol Flame retardant intermediate Synthesis of brominated polymers Moderate stability; hygroscopic
Methyl 2-bromo-2-methylpropanoate C₅H₉BrO₂ Ester Electrophilic bromine source Pharmaceutical intermediates Stable under anhydrous conditions
2-Bromo-3-methylbutanoic acid C₅H₉BrO₂ Carboxylic acid Chiral building block Asymmetric synthesis Low thermal stability

Reactivity and Stability

  • Peroxides vs. Alcohols/Esters: The peroxide group in 3-Bromo-2-methylbutane-2-peroxol renders it significantly more reactive than alcohols or esters. For example, 3-Bromo-2-(bromomethyl)-1-propanol undergoes nucleophilic substitution or elimination reactions , whereas the peroxide analog likely decomposes exothermically to generate radicals.
  • Bromine Positioning: Bromine at the 3-position (as in the peroxol) vs. the 2-position (e.g., methyl 2-bromo-2-methylpropanoate) alters steric and electronic effects. The latter’s bromine is adjacent to the ester carbonyl, enhancing electrophilicity for substitution reactions .

Industrial and Research Relevance

  • Safety protocols for handling peroxides (e.g., refrigeration, dilution) are critical.
  • Used in flame-retardant formulations.
  • Methyl 2-bromo-2-methylpropanoate: A versatile ester for introducing bromomethyl groups in pharmaceuticals, with stability under inert conditions .

Research Findings and Data Gaps

  • Thermal Decomposition: Peroxides like 3-Bromo-2-methylbutane-2-peroxol are prone to explosive decomposition above 50°C, necessitating low-temperature storage. No direct studies confirm this for the target compound, but analogous peroxides (e.g., tert-butyl hydroperoxide) exhibit similar behavior.
  • Synthetic Routes : Brominated peroxols are typically synthesized via peroxide formation (e.g., H₂O₂ reaction with brominated alcohols), but yields are low due to competing side reactions.
  • Regulatory Status: Brominated alcohols (e.g., 3-Bromo-2-(bromomethyl)-1-propanol) face scrutiny under RoHS restrictions due to environmental persistence , but peroxides may evade regulation if used in closed industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.